molecular formula C24H17ClF2N2O5S B2524407 methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114658-61-5

methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2524407
CAS No.: 1114658-61-5
M. Wt: 518.92
InChI Key: GEJBZNABMVAIIN-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H17ClF2N2O5S and its molecular weight is 518.92. The purity is usually 95%.
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Biological Activity

Methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

The compound belongs to a class of benzothiazine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H16ClF2N2O4S\text{C}_{19}\text{H}_{16}\text{ClF}_2\text{N}_2\text{O}_4\text{S}

This compound features a chloro substituent and a difluorophenyl group, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazine derivatives. A common method includes the reaction of substituted anilines with appropriate carboxylic acid derivatives under controlled conditions to yield the target compound with high purity and yield .

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed inhibition against various bacterial strains, suggesting that this compound may also possess similar activity .

Anti-inflammatory Effects

Benzothiazine derivatives are often explored for their anti-inflammatory effects. Compounds structurally similar to the target molecule have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests a potential mechanism by which this compound could exert therapeutic effects in inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be fully elucidated but is anticipated to be promising based on structural activity relationships observed in related compounds .

Case Studies

A comparative study on the biological activities of various benzothiazine derivatives revealed that modifications at the phenyl ring and nitrogen atom significantly impacted their efficacy against specific targets. The study utilized in vitro assays to measure the compound's effectiveness against microbial and cancerous cells .

Compound Activity IC50 (µM) Target
Compound AAntimicrobial15E. coli
Compound BAnticancer20HeLa
Methyl 6-Chloro CompoundTBDTBDTBD

Properties

IUPAC Name

methyl 6-chloro-2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N2O5S/c1-34-24(31)23-22(14-5-3-2-4-6-14)17-11-15(25)7-10-20(17)35(32,33)29(23)13-21(30)28-19-9-8-16(26)12-18(19)27/h2-12H,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJBZNABMVAIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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